Cas no 1172091-00-7 (N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide)

N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- AKOS024515055
- F5598-0103
- 1172091-00-7
-
- インチ: 1S/C18H22N4O2/c23-18(19-12-13-4-2-1-3-5-13)22-10-8-15(9-11-22)17-21-20-16(24-17)14-6-7-14/h1-5,14-15H,6-12H2,(H,19,23)
- InChIKey: RCXMBUUYBBVGOH-UHFFFAOYSA-N
- ほほえんだ: N1(C(NCC2=CC=CC=C2)=O)CCC(C2=NN=C(C3CC3)O2)CC1
計算された属性
- せいみつぶんしりょう: 326.17427596g/mol
- どういたいしつりょう: 326.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 71.3Ų
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5598-0103-15mg |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5598-0103-40mg |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5598-0103-10mg |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5598-0103-4mg |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5598-0103-30mg |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5598-0103-100mg |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F5598-0103-3mg |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5598-0103-10μmol |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5598-0103-5mg |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5598-0103-50mg |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
1172091-00-7 | 50mg |
$240.0 | 2023-09-09 |
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide 関連文献
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamideに関する追加情報
Comprehensive Overview of N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS No. 1172091-00-7)
In the realm of pharmaceutical and agrochemical research, N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS No. 1172091-00-7) has emerged as a compound of significant interest. This molecule, characterized by its unique 1,3,4-oxadiazole and piperidine moieties, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties. The presence of the cyclopropyl group further adds to its stability and binding affinity, making it a promising candidate for targeted therapies.
The compound's CAS number 1172091-00-7 serves as a critical identifier in chemical databases, ensuring accurate tracking in regulatory and commercial contexts. Its systematic name, N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, reflects its intricate architecture, combining a benzyl substituent with a carboxamide linkage. Such features align with current trends in fragment-based drug design, where modular scaffolds are prioritized for optimizing pharmacokinetics. Given the rising demand for small-molecule inhibitors and heterocyclic compounds, this molecule is frequently cited in patents and academic journals exploring kinase modulation or antimicrobial agents.
Recent advancements in AI-driven drug discovery have spotlighted compounds like N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide due to their compatibility with machine learning models predicting binding interactions. Searches for "oxadiazole derivatives in medicinal chemistry" or "piperidine-based carboxamides" often highlight this compound's relevance. Additionally, its potential role in addressing antibiotic resistance—a pressing global health concern—has spurred investigations into its antibacterial and antifungal properties. These inquiries resonate with public interest in novel therapeutics amid increasing microbial resistance.
From a synthetic chemistry perspective, the preparation of CAS 1172091-00-7 involves multi-step protocols, including cyclization reactions to form the 1,3,4-oxadiazole ring and subsequent coupling with piperidine derivatives. Such methodologies are frequently discussed in forums focusing on green chemistry and catalytic efficiency, reflecting the industry's shift toward sustainable practices. Analytical techniques like HPLC and NMR are essential for purity assessment, ensuring compliance with stringent pharmaceutical standards.
Beyond biomedical applications, N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is also explored in material science for its potential in organic electronics or polymer stabilization. Its thermal stability and electronic properties make it a candidate for OLED materials or corrosion inhibitors, topics gaining traction in renewable energy discussions. This multidisciplinary appeal underscores the compound's versatility, bridging gaps between chemistry, biology, and engineering.
In summary, N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS No. 1172091-00-7) represents a convergence of innovation across diverse scientific domains. Its structural complexity, coupled with broad applicability, positions it as a focal point for future research. As the scientific community continues to unravel its potential, this compound is poised to contribute meaningfully to advancements in health, sustainability, and technology.
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